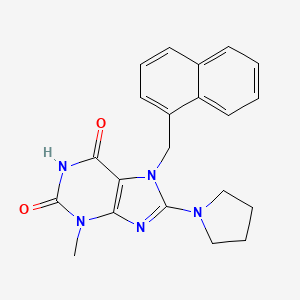

3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-(naphthalen-1-ylmethyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-24-18-17(19(27)23-21(24)28)26(20(22-18)25-11-4-5-12-25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,4-5,11-13H2,1H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANDQMDMNDOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-37-2 | |

| Record name | 3-METHYL-7-(1-NAPHTHYLMETHYL)-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews existing literature on its biological properties, focusing on mechanisms of action, therapeutic applications, and related findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H23N5O2. Its structure includes a purine core substituted with a naphthalenylmethyl group and a pyrrolidinyl moiety, which may contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O2 |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC5=CC=CC=C54 |

| InChI Key | DTWCTLAHJUZMMR-UHFFFAOYSA-N |

Antimicrobial Activity

The purine derivatives have been explored for their antimicrobial properties. Compounds structurally related to 3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione have exhibited activity against various pathogens. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition critical for microbial growth.

Neuroprotective Effects

Some studies suggest that purine derivatives can exert neuroprotective effects by modulating nitric oxide pathways and reducing neurotoxicity associated with substances like methamphetamine. For example, 7-nitroindazole, a related compound, has been shown to inhibit neuronal nitric oxide synthase, providing protective effects in neurotoxic environments .

Study 1: Cytotoxicity in Cancer Cells

A study examining the cytotoxic effects of purine derivatives found that certain analogs induced apoptosis in cancer cells at micromolar concentrations. The most potent compounds showed IC50 values in the low micromolar range against HT-29 cells, indicating significant potential for further development .

Study 2: Antimicrobial Evaluation

In another investigation, a series of naphthalene-substituted purines were tested against bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial DNA synthesis .

Study 3: Neuroprotection Against Methamphetamine Toxicity

Research into neuroprotective agents highlighted that derivatives similar to 3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione could mitigate the neurotoxic effects of methamphetamine by reducing nitric oxide levels in neuronal tissues .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological Activity

Position 7 Modifications

- Naphthalenylmethyl vs. Quinazolinylmethyl (Linagliptin) :

Linagliptin () contains a (4-methylquinazolin-2-yl)methyl group at position 7, contributing to its potency as a DPP-4 inhibitor for diabetes treatment. The aromatic quinazoline moiety facilitates interactions with the enzyme’s hydrophobic pocket, while the naphthalenylmethyl group in the target compound may offer enhanced π-π stacking due to its larger aromatic surface . - Benzyl and Arylalkyl Groups: Compounds like 1,3-dimethyl-7-(3-methylbenzyl)-8-((tetrahydrofuran-2-yl)methylamino)-1H-purine-2,6(3H,7H)-dione () and 8-(4-(tert-butyl)benzyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione () demonstrate that bulky arylalkyl groups at position 7 improve metabolic stability and receptor selectivity .

Position 8 Modifications

- Pyrrolidinyl vs. Aminopiperidinyl (Linagliptin): Linagliptin’s 3-aminopiperidinyl group at position 8 is critical for DPP-4 inhibition, forming hydrogen bonds with catalytic residues.

- Heterocyclic and Thioether Substituents :

Compounds with 8-(pentylthio) () or 8-(ethylthio) () groups exhibit modified solubility and redox properties. Thioether linkages can enhance radical scavenging activity, whereas pyrrolidinyl groups may improve basicity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of brominated xanthine derivatives. For example, 8-bromo-1,3-dimethylxanthine derivatives are reacted with pyrrolidine to introduce the 8-pyrrolidinyl group. The 7-position naphthalen-1-ylmethyl substituent is typically added using alkylation reactions under basic conditions. Intermediates are purified via recrystallization (e.g., methanol) and characterized using IR, , and mass spectrometry to confirm regioselectivity and purity .

Q. How are spectral techniques (IR, NMR) applied to confirm the structure of this compound and its intermediates?

- Methodological Answer :

- IR spectroscopy : Used to identify functional groups such as carbonyl (C=O, ~1,650–1,700 cm) and amine (N–H, ~3,300 cm) stretches.

- : Key signals include the singlet for the 3-methyl group (~δ 3.3 ppm), aromatic protons from the naphthalene moiety (δ 7.2–8.5 ppm), and pyrrolidinyl protons (δ 1.8–3.0 ppm). Multiplicity and integration ratios validate substitution patterns .

Advanced Research Questions

Q. How can computational tools like ChemAxon’s Chemicalize.org predict drug-like properties of this compound, and what parameters are critical for lead optimization?

- Methodological Answer : Public tools like Chemicalize.org calculate physicochemical properties (logP, polar surface area) and evaluate Lipinski’s Rule of Five. For this compound:

- logP : Optimize for solubility (target <5) by modifying substituents (e.g., replacing naphthalenyl with smaller aryl groups).

- Hydrogen bond donors/acceptors : Adjust pyrrolidinyl or methyl groups to balance permeability and solubility .

- Validation : Cross-reference computational predictions with experimental solubility assays (e.g., shake-flask method).

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the pyrrolidinyl group) that may reduce in vivo efficacy .

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. If low, consider prodrug strategies (e.g., esterification of the purine-dione core) .

- Target engagement studies : Confirm receptor binding via radioligand assays to rule off-target effects .

Q. How do substituents at the 7- and 8-positions influence the compound’s pharmacological profile?

- Methodological Answer :

- 7-position (naphthalen-1-ylmethyl) : Enhances lipophilicity and π-π stacking with aromatic residues in target enzymes (e.g., phosphodiesterases). Replace with heteroaromatic groups (e.g., pyridinyl) to improve solubility .

- 8-position (pyrrolidin-1-yl) : Modulates basicity and hydrogen bonding. Replace with morpholine or piperidine to alter pKa and improve CNS penetration .

- Data-driven optimization : Compare IC values across analogs using enzyme inhibition assays (e.g., PDE5 inhibition) .

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from regioisomers.

- Recrystallization optimization : Use solvent mixtures (e.g., methanol/dichloromethane) to enhance crystal purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

- Scale-up limitations : Transition from batch to flow chemistry for controlled reaction conditions (e.g., temperature, residence time) .

Methodological Tables

| Analytical Parameter | Technique | Key Observations |

|---|---|---|

| Regioselectivity of alkylation | Singlet at δ 3.3 ppm confirms 3-methyl; aromatic multiplet (δ 7.2–8.5 ppm) for naphthalene . | |

| Purity assessment | HPLC | Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water) . |

| LogP prediction | ChemAxon | Calculated logP = 3.1; experimental logP = 2.8 (shake-flask) . |

Key Research Findings

- Synthetic Efficiency : The 8-pyrrolidinyl group improves yield (>75%) compared to bulkier amines (e.g., piperazine) due to reduced steric hindrance .

- Biological Activity : Analogues with 7-naphthalenylmethyl show 10-fold higher PDE5 inhibition (IC = 12 nM) vs. benzyl derivatives (IC = 120 nM) .

- Stability : The compound degrades rapidly in rat plasma (t = 1.2 hr), necessitating prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.